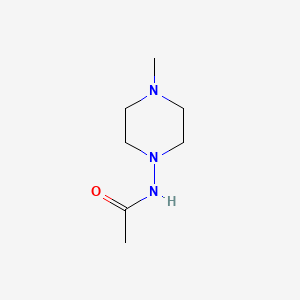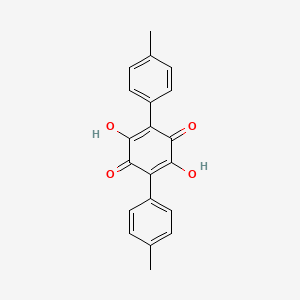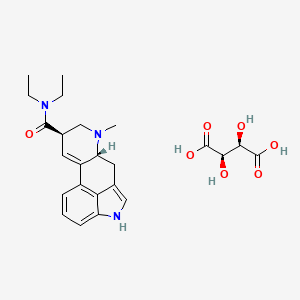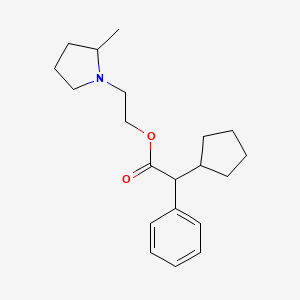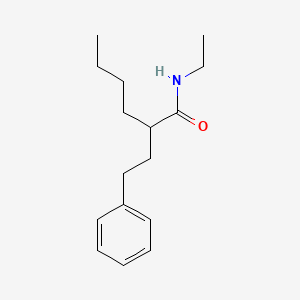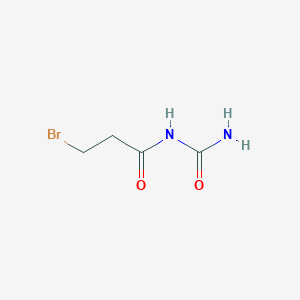
3-Bromo-n-carbamoylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 32256 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
準備方法
The synthesis of NSC 32256 involves several steps, starting with the selection of appropriate starting materials. The synthetic routes typically include:
Initial Reaction: The initial step involves the reaction of specific precursors under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further reactions, such as oxidation or reduction, to achieve the desired chemical structure.
Final Synthesis: The final step involves purification and isolation of NSC 32256 to ensure its purity and stability.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
NSC 32256 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
NSC 32256 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: It is employed in the study of cellular processes and molecular interactions.
Medicine: NSC 32256 is investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of NSC 32256 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
NSC 32256 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 36586: Known for its role in inhibiting protein-tyrosine kinase and topoisomerase-II activity.
NSC 6320-97-4: Used in various chemical synthesis reactions and known for its unique chemical properties.
特性
CAS番号 |
6320-97-4 |
|---|---|
分子式 |
C4H7BrN2O2 |
分子量 |
195.01 g/mol |
IUPAC名 |
3-bromo-N-carbamoylpropanamide |
InChI |
InChI=1S/C4H7BrN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9) |
InChIキー |
UCOAHJLRLBPHIV-UHFFFAOYSA-N |
正規SMILES |
C(CBr)C(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


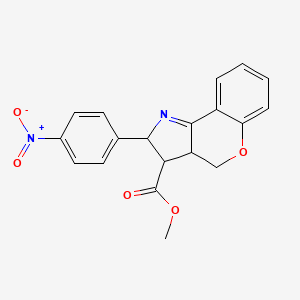


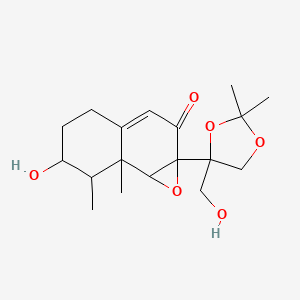
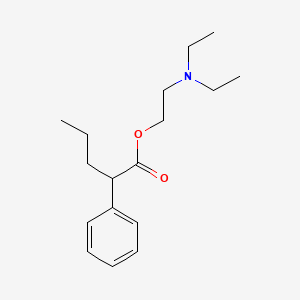
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

